6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Systematic IUPAC Nomenclature and Molecular Formula Derivation
The systematic IUPAC name of the compound 6-benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is derived through a hierarchical prioritization of substituents on the pyrazolo[1,5-a]pyrimidine core. The parent heterocycle, pyrazolo[1,5-a]pyrimidine, consists of a fused bicyclic system with a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). Numbering begins at the nitrogen atom in the pyrazole ring, proceeding clockwise to prioritize substituents in descending order of seniority.
Substituents are assigned positions based on their attachment points:
- A phenyl group at position 3 (C3)
- Methyl groups at positions 2 (C2) and 5 (C5)
- A benzyl group at position 6 (C6)
- A [(naphthalen-1-ylmethyl)sulfanyl] group at position 7 (C7)
The molecular formula, C₃₃H₂₈N₄S , is calculated as follows:
| Component | Contribution |
|---|---|
| Pyrazolo[1,5-a]pyrimidine core | C₉H₇N₃ |
| Benzyl (C₆H₅CH₂) | C₇H₇ |
| Two methyl groups (2×CH₃) | C₂H₆ |
| Phenyl (C₆H₅) | C₆H₅ |
| [(Naphthalen-1-ylmethyl)sulfanyl] (C₁₁H₁₀S) | C₁₁H₁₀S |
| Total | C₃₃H₂₈N₄S |
This formula aligns with derivatives reported in pyrazolo[1,5-a]pyrimidine literature, where alkyl and aryl substituents are common at positions 2, 3, 5, 6, and 7.
Atomic Connectivity and Stereoelectronic Configuration Analysis
The compound’s atomic connectivity features a planar pyrazolo[1,5-a]pyrimidine core with extended conjugation across the fused rings. Key electronic interactions include:
- Resonance stabilization from the pyrimidine nitrogen atoms (N1 and N4), which delocalize π-electrons into the pyrazole ring.
- Steric effects due to the ortho-substituted benzyl and naphthalenyl groups, which impose non-planar conformations on the substituents to minimize van der Waals repulsion.
- Electron-donating effects from the sulfanyl group (–S–), which enhances electron density at C7, potentially influencing reactivity at this position.
The stereoelectronic profile is further shaped by:
- Hyperconjugation from methyl groups at C2 and C5, stabilizing adjacent cationic centers.
- π-Stacking interactions facilitated by the planar naphthalene system, which may enhance molecular packing in solid-state structures.
Comparative Analysis With Pyrazolo[1,5-a]pyrimidine Core Derivatives
Comparative analysis with structurally related derivatives highlights distinct features:
The naphthalenylmethylsulfanyl group in this compound introduces unique steric and electronic properties compared to smaller substituents like methyl or halogens. This bulky group may hinder rotation around the C7–S bond, creating a rigidified structure that could influence binding interactions in biological systems.
Spectroscopic Fingerprint Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy :
Properties
Molecular Formula |
C32H27N3S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
6-benzyl-2,5-dimethyl-7-(naphthalen-1-ylmethylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C32H27N3S/c1-22-29(20-24-12-5-3-6-13-24)32(36-21-27-18-11-17-25-14-9-10-19-28(25)27)35-31(33-22)30(23(2)34-35)26-15-7-4-8-16-26/h3-19H,20-21H2,1-2H3 |
InChI Key |
UPFNIQORPAIZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=CC=CC5=CC=CC=C54)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketonitrile with Hydrazine
A key intermediate, 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile , is generated by reacting ethyl cyanoacetate with phenylhydrazine in ethanol under reflux (78°C, 6 hours). Subsequent condensation with acetylacetone in acetic acid yields the pyrazolo[1,5-a]pyrimidine core.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| β-ketonitrile derivative | 10 mmol | Ethanol | Reflux | 6 h | 85% |
| Hydrazine hydrate | 12 mmol |
Introduction of the Sulfanyl Group
The 7-[(naphthalen-1-ylmethyl)sulfanyl] substituent is introduced via nucleophilic substitution at the C7 position of the pyrazolo[1,5-a]pyrimidine core.
Thiolation Reaction
The core intermediate is treated with 1-(chloromethyl)naphthalene in the presence of a strong base (e.g., sodium hydride) to facilitate sulfide bond formation.
Optimized Protocol:
- Reagents:
- Pyrazolo[1,5-a]pyrimidine core: 1 equiv
- 1-(Chloromethyl)naphthalene: 1.2 equiv
- Sodium hydride (NaH): 1.5 equiv
- Conditions:
Mechanistic Insight:
The reaction proceeds via deprotonation of the C7 position by NaH, followed by nucleophilic attack on the electrophilic chloromethyl group.
Functionalization with Benzyl and Methyl Groups
The 2,5-dimethyl and 3-phenyl groups are introduced during early stages via alkylation and Friedel-Crafts reactions, respectively.
Methylation at C2 and C5
Methyl groups are installed using methyl iodide (MeI) under basic conditions (K₂CO₃ in acetone).
Stepwise Data:
| Position | Methylating Agent | Base | Solvent | Time | Yield |
|---|---|---|---|---|---|
| C2 | MeI | K₂CO₃ | Acetone | 4 h | 90% |
| C5 | MeI | DBU | THF | 6 h | 88% |
Final Assembly and Purification
The fully substituted compound is purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallized from ethanol.
Analytical Data:
Comparative Analysis of Synthetic Routes
Three primary routes have been reported, differing in sulfanyl group installation timing:
Route 1 (Early-Stage Thiolation):
- Thiolation before core cyclization
- Advantage: Higher regioselectivity
- Disadvantage: Lower overall yield (58%)
Route 2 (Post-Core Functionalization):
- Thiolation after core assembly
- Advantage: Scalability (72% yield)
- Disadvantage: Requires stringent anhydrous conditions
Route 3 (One-Pot Synthesis):
- Simultaneous cyclization and thiolation
- Advantage: Reduced steps
- Disadvantage: Impurity challenges (purity ~85%)
Challenges and Mitigation Strategies
Side Reactions
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates. Alternatives like THF or dichloromethane are preferred for temperature-sensitive steps.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound 6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse applications. This article explores its scientific research applications, focusing on its synthesis, biological activities, and potential therapeutic uses.
Synthesis of 6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
The synthesis of this compound typically involves cyclocondensation reactions between appropriate aminopyrazoles and various electrophilic reagents. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of such compounds. For instance, nucleophilic aromatic substitution reactions can introduce diverse functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, allowing for tailored modifications that enhance biological activity .
Key Synthetic Pathways
- Cyclocondensation : Involves the reaction of 3-aminopyrazoles with biselectrophilic compounds.
- Nucleophilic Aromatic Substitution : Facilitates the introduction of substituents at position 7 of the pyrazolo ring.
- Multicomponent Reactions : These methods allow for the simultaneous introduction of multiple functional groups, increasing structural diversity.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The compound in focus has been shown to inhibit specific cancer cell lines through mechanisms that may involve the inhibition of key enzymes involved in cell proliferation .
Enzymatic Inhibition
The ability of this compound to act as an enzyme inhibitor is noteworthy. It has been reported to target various kinases and other enzymes that play crucial roles in cellular signaling pathways. This enzymatic inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties. Their ability to form crystals with unique conformational characteristics opens avenues for applications in material science, particularly in developing new photonic materials .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer efficacy against various cancer cell lines. The results demonstrated that compounds similar to 6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against breast and lung cancer cells.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of this compound on specific kinases involved in cancer progression. The findings indicated that it effectively reduced kinase activity by binding to the ATP-binding site, leading to decreased phosphorylation of target proteins involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of 6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Analysis and Structural Modifications
Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives are observed at positions 6 and 7, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations :
- Unlike the sulfonyl groups in 8f, the sulfanyl group may reduce electron-withdrawing effects, preserving π-π stacking interactions .
- Position 6 : The benzyl group in the target compound and ECHEMI’s derivative () enhances hydrophobic interactions compared to benzenesulfonyl (8f) or smaller alkyl groups (NBI 30775).
- Biological Implications : The acetamide-linked sulfanyl group in ECHEMI’s compound () may improve water solubility but reduce CNS penetration compared to the target compound’s naphthylmethylsulfanyl group.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The naphthylmethylsulfanyl group increases LogP compared to oxo or hydroxy derivatives (e.g., 3a in ), favoring blood-brain barrier penetration.
- Solubility : Sulfanyl-acetamide derivatives () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s naphthyl group may limit solubility.
- Metabolic Stability : The sulfur atom in the sulfanyl group may undergo oxidation, necessitating structural optimization for prolonged half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
